2,3,3-Trifluoroprop-2-en-1-amine

Description

Molecular Architecture and Bonding Patterns

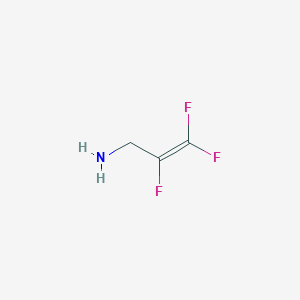

The molecular structure of 2,3,3-trifluoroprop-2-en-1-amine features a propene backbone with three fluorine atoms attached to the second and third carbon atoms, alongside an amine group (-NH₂) at the terminal carbon. The compound’s molecular formula, C₃H₄F₃N·HCl, reflects its protonated form as a hydrochloride salt in standard preparations.

The central double bond between C1 and C2 creates a planar geometry, while the trifluoromethyl group (-CF₃) at C2 introduces significant steric and electronic effects. Bond angles at the sp²-hybridized C2 atom deviate from ideal trigonal planar geometry due to fluorine’s electronegativity, with C-C-F angles compressed to approximately 115°. The amine group adopts a pyramidal configuration, with nitrogen’s lone pair participating in conjugation with the adjacent double bond. This delocalization reduces basicity compared to non-conjugated amines, as evidenced by pKa shifts in aqueous solutions.

A notable feature is the gem-difluoro substitution at C3, which enhances the electron-withdrawing character of the trifluoromethyl group. This configuration stabilizes the molecule through hyperconjugation, where C-F σ* orbitals interact with adjacent π systems. The resulting polarization of the double bond increases electrophilicity at C1, making it susceptible to nucleophilic attack in synthetic applications.

Properties

Molecular Formula |

C3H4F3N |

|---|---|

Molecular Weight |

111.07 g/mol |

IUPAC Name |

2,3,3-trifluoroprop-2-en-1-amine |

InChI |

InChI=1S/C3H4F3N/c4-2(1-7)3(5)6/h1,7H2 |

InChI Key |

CHVKLKUPEXDEJH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=C(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Reference:

The patent US4220608A describes a process involving reacting chlorinated precursors with hydrofluoric acid in the presence of amines and catalysts, leading to trifluoropropene derivatives, which can be adapted for amino-functionalization of the corresponding double bonds.

Vicinal Difunctionalization of Activated Alkenes Using Iodonium Salts

Recent advances demonstrate that activated alkene synthons , such as trifluoropropenyliodonium salts, can undergo regioselective double nucleophilic functionalization with two different amines, producing trifluorinated diamines and aminoalkenes.

- Activation of alkene: The iodonium group acts as a super leaving group, increasing electrophilicity.

- Sequential nucleophilic attack: The first amine attaches to the β-position, forming a stabilized intermediate, which then reacts with a second amine.

- Control over selectivity: The process can be tuned to favor heterodiamination (two different amines), crucial for synthesizing compounds like 2,3,3-trifluoroprop-2-en-1-amine .

Research Evidence:

The study on regioselective diamination of alkenes with two different amines demonstrates that controlling the reactivity of the nucleophiles and intermediates allows for selective synthesis of fluorinated amines, including trifluoromethylated variants.

Fluorination of Precursors Followed by Amine Addition

An alternative route involves the initial synthesis of fluorinated precursors, such as trifluoropropenes , via chlorofluorination or fluorination of olefins, followed by amination.

- Fluorination of alkenes: Using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST), olefins are fluorinated to form trifluorinated alkenes.

- Amination step: The fluorinated alkene undergoes nucleophilic addition of amines under conditions that favor the formation of the target aminoalkene.

- Less regioselectivity control compared to iodonium salt methods.

- Often requires harsh fluorination conditions.

Mechanistic Insights and Reaction Optimization

Recent mechanistic studies indicate that the key to successful synthesis lies in the formation of aziridinium ion intermediates, which can be selectively ring-opened by different amines. This approach allows for the controlled synthesis of This compound with high regio- and stereoselectivity.

Optimization parameters include:

- Choice of amine nucleophiles (primary, secondary, tertiary).

- Reaction temperature (generally 25–250°C).

- Solvent effects (chloroform, acetonitrile).

- Molar ratios of reactants to favor heterodiamination.

Summary Data Table

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iodonium salt-mediated difunctionalization | Trifluoropropenyliodonium salts, amines | Mild, 25–250°C, transition-metal-free | High regioselectivity, mild conditions | Requires synthesis of iodonium salts |

| Activated alkene double nucleophilic addition | Trifluoropropenyliodonium salts, 2 amines | Mild, controlled temperature | Versatile, scalable | Sensitive to nucleophile reactivity |

| Fluorination followed by amination | Olefins, fluorinating agents, amines | Harsh fluorination conditions | Straightforward, accessible precursors | Less regioselectivity |

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trifluoroprop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoropropene oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2,3,3-Trifluoroprop-2-en-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3,3-Trifluoroprop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,3,3-Trifluoroprop-2-en-1-amine and related compounds:

Key Observations :

- Saturation vs. Unsaturation : The target compound’s double bond (C2=C3) distinguishes it from saturated analogs like 3,3,3-Trifluoropropan-1-amine hydrochloride, which may exhibit higher conformational flexibility .

- Steric Effects : Bulky substituents, such as the chlorophenyl group in C₉H₁₀Cl₂F₃N, increase molecular weight and steric hindrance, likely reducing reactivity compared to the simpler target compound .

- Chirality: The (S)-1,1,1-Trifluoropropan-2-amine hydrochloride highlights the role of stereochemistry in biological activity, a factor absent in the non-chiral target compound .

Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoromethyl group in all compounds enhances stability and acidity of the amine group. For example, the pKa of this compound’s amine is likely lower than non-fluorinated analogs due to fluorine’s inductive effect.

- Polarity : The triazole-containing compound (C₅H₇F₃N₄) has higher polarity due to its heterocyclic nitrogen atoms, suggesting better solubility in polar solvents compared to the target compound .

- Thermal Stability : Saturated compounds like 3,3,3-Trifluoropropan-1-amine hydrochloride may have higher thermal stability than unsaturated analogs due to reduced strain .

Biological Activity

2,3,3-Trifluoroprop-2-en-1-amine is a fluorinated organic compound characterized by its unique molecular structure, which includes three fluorine atoms and an amine group. Its molecular formula is C₃H₄F₃N. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The presence of fluorine atoms in this compound enhances its reactivity and binding affinity towards biological targets such as enzymes and receptors. The compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form corresponding oxides or derivatives.

- Reduction : Reduction reactions can convert it into different amine derivatives.

- Substitution : The fluorine atoms can be substituted with other functional groups under specific conditions.

The mechanism of action involves interactions with molecular targets within biological systems, influencing various biochemical pathways and physiological effects. These interactions are critical for its potential use in drug development and other applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its applications in biological research primarily focus on:

- Enzyme Interactions : The compound's unique properties allow it to study enzyme interactions and metabolic pathways.

- Pharmaceutical Applications : It may serve as a building block for synthesizing fluorinated pharmaceuticals, which are often more effective due to enhanced bioavailability .

Case Studies

Several studies have investigated the biological activity of this compound:

- Synthesis of Trifluoromethylated Amines : A study demonstrated the synthesis of trifluoromethylated ethylene amines using this compound as a precursor. The method showed high efficiency under mild conditions, highlighting its potential in pharmaceutical applications .

- Fluorinated Amine Studies : Research into fluorinated amines has shown that compounds like this compound can affect cellular processes such as IL-6 production in adipocytes (fat cells), indicating its role in metabolic regulation .

Data Tables

The following table summarizes the biological activities and applications of this compound based on recent research findings:

Q & A

What are the recommended synthetic routes for preparing 2,3,3-Trifluoroprop-2-en-1-amine, and how can purity be optimized?

Methodological Answer:

The synthesis of fluorinated amines like this compound often involves nucleophilic substitution or reduction of precursor imines/amides. For example, derivatives such as its hydrochloride salt (C₃H₅ClF₃N, purity ≥95%) are synthesized via controlled fluorination or substitution reactions, followed by purification using recrystallization or column chromatography . To optimize purity, rigorous drying under inert atmospheres (e.g., N₂) and low-temperature storage (-20°C) are critical to prevent decomposition .

How can researchers characterize this compound and resolve discrepancies in spectral data?

Methodological Answer:

Characterization typically employs:

- NMR spectroscopy : Compare , , and shifts with computational predictions (e.g., using SMILES or InChIKey for molecular modeling) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z for C₃H₄F₃N).

- X-ray crystallography : Resolve structural ambiguities by analyzing derivatives (e.g., CNBF adducts) .

Discrepancies in spectral data may arise from solvent effects or impurities. Cross-validate with multiple techniques and reference databases (e.g., PubChem) to ensure accuracy.

What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Short-term storage (1–2 weeks) at -4°C is acceptable but not recommended for sensitive applications . Degradation can occur via hydrolysis or oxidation; thus, avoid exposure to moisture and oxygen. Regular stability assays (e.g., HPLC or TGA) are advised to monitor integrity .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Use quantum mechanical calculations (e.g., DFT) to model electronic effects of the trifluoromethyl group and vinylamine structure. Key parameters include:

- HOMO/LUMO energies : Predict nucleophilic/electrophilic sites.

- Fukui indices : Identify reactive regions for bond formation.

Compare results with experimental data from analogous compounds (e.g., trifluoromethyl ketones) to validate predictions .

How should researchers address contradictory literature reports on the compound’s melting point or solubility?

Methodological Answer:

Contradictions may stem from polymorphic forms or impurities. To resolve:

Reproduce synthesis : Follow documented protocols (e.g., from peer-reviewed journals) strictly.

Differential Scanning Calorimetry (DSC) : Determine exact melting points and phase transitions.

Solubility tests : Use standardized solvents (e.g., DMSO, hexane) under controlled temperatures.

Cross-reference with high-purity commercial samples (≥95%) if available .

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Waste disposal : Segregate fluorinated waste and collaborate with certified hazardous waste handlers .

- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

How can the compound’s fluorinated structure be exploited in designing bioactive analogs?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.